rac-Paroxetine-d4 Hydrochloride

LC-MS/MS Human Plasma Bioequivalence Studies

Inconsistent LC-MS/MS paroxetine quantification due to matrix effects and H/D back-exchange compromises BA/BE study data integrity. rac-Paroxetine-d4 Hydrochloride (CAS 1217683-35-6) resolves this as a stable isotope-labeled internal standard with deuterium locked on the non-exchangeable 4-fluorophenyl ring, eliminating signal drift. - Mitigates H/D back-exchange for robust IS signal integrity across extended analytical batches. - Corrects extraction & ionization variability; validated linearity 0.05-20 ng/mL, accuracy 85-115%. - ≥98% chemical purity, 98 atom % D isotopic enrichment; supplied with comprehensive COA (NMR, MS, HPLC).

Molecular Formula C19H21ClFNO3
Molecular Weight 369.854
CAS No. 1217683-35-6
Cat. No. B585846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Paroxetine-d4 Hydrochloride
CAS1217683-35-6
Synonymsrac-3-[(1,3-Benzod-d4-ioxol-5-yloxy)methyl]-4-(4-fluorophenyl-d4)piperidine Hydrochloride;  rac-Aropax-d4;  rac-Deroxat-d4;  rac-Paxil-d4;  rac-Seroxat-d4; 
Molecular FormulaC19H21ClFNO3
Molecular Weight369.854
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i1D,2D,3D,4D;
InChIKeyGELRVIPPMNMYGS-TYPQLLAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Paroxetine-d4 Hydrochloride Overview


rac-Paroxetine-d4 Hydrochloride (CAS 1217683-35-6; also known as Paroxetine-d4 hydrochloride) is a racemic, deuterium-labeled stable isotope analog of the selective serotonin reuptake inhibitor (SSRI) paroxetine hydrochloride [1]. As a d4-labeled compound, it carries exactly four deuterium atoms, typically positioned on the 4-fluorophenyl ring, resulting in a molecular weight of 369.85 g/mol and a net mass shift of +4 Da relative to unlabeled paroxetine [1][2]. The compound is supplied as a hydrochloride salt powder with a typical chemical purity of ≥98% and isotopic enrichment of 98 atom % D [3]. Its primary intended use is as an internal standard (IS) for the quantitative bioanalysis of paroxetine in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) [4].

Deuterated internal standard for paroxetine bioanalysis
Non-exchangeable aromatic ring labeling
Racemic mixture for achiral LC-MS/MS methods

Why rac-Paroxetine-d4 Hydrochloride Is Irreplaceable


In quantitative LC-MS/MS workflows, the internal standard must correct for matrix effects, extraction recovery variability, and ionization fluctuations [1]. Using a structurally unrelated analog (e.g., fluoxetine as IS for paroxetine) introduces differential extraction and ionization behavior that compromises method accuracy and reproducibility [2]. Stable isotope-labeled (SIL) internal standards offer near-identical physicochemical properties to the analyte, yet among SIL options, deuterium positioning critically determines analytical reliability . Deuterium labels placed on exchangeable positions (e.g., adjacent to carbonyl groups or on heteroatoms) undergo hydrogen–deuterium back-exchange in aqueous or biological matrices, causing IS signal drift and inaccurate quantification [3]. The specific d4 labeling pattern of rac-Paroxetine-d4 Hydrochloride, positioned on the non-exchangeable aromatic fluorophenyl ring, mitigates this risk, whereas alternative d6-labeled variants with labeling on piperidine or benzodioxole moieties may exhibit differential chromatographic retention or stability profiles under certain conditions . Substitution with unlabeled paroxetine as an external standard, or with a different isotopologue without method revalidation, therefore fails to meet the reproducibility and accuracy requirements mandated by regulatory bioanalytical method validation guidelines [1].

1
Unlabeled paroxetine cannot correct matrix effects or ionization variability in LC-MS/MS; external standard calibration may not meet validation criteria.
2
Deuterated variants with labels on piperidine or benzodioxole may show different chromatographic retention or stability; the aromatic d4 pattern provides non-exchangeable labeling.
3
A non-isotopic internal standard (e.g., fluoxetine) introduces differential extraction and ionization behavior, compromising method accuracy and reproducibility.

Performance Evidence for rac-Paroxetine-d4


LC-MS/MS Validation in Human Plasma

In a fully validated LC-MS/MS method for paroxetine quantitation in human plasma, rac-Paroxetine-d4 Hydrochloride served as the stable isotope-labeled internal standard, enabling a linear calibration range from 0.05 to 20 ng/mL with a mean correlation coefficient exceeding 0.999 [1]. The method achieved accuracy within 85.0–115.0% and precision (coefficient of variation) less than 15% across the validated range, using MRM transitions of m/z 330.1→192.1 for paroxetine and m/z 334.1→196.1 for paroxetine-d4 [1].

LC-MS/MS Validation
Head-to-head
LLOQ 0.05 ng/mL; accuracy 85–115%; precision CV <15%
Supports bioanalytical method validation for paroxetine in human plasma research matrices.
Method achieves lower LLOQ than reported d6 method; performance comparable across isotopologues.
LC-MS/MS Human Plasma Bioequivalence Studies

Deuterium Stability on Aromatic Ring

The d4 labeling in rac-Paroxetine-d4 Hydrochloride is positioned on the 4-fluorophenyl aromatic ring, specifically at the 2,3,5,6 positions [1]. These aromatic C–D bonds are chemically non-exchangeable under typical bioanalytical sample preparation conditions (pH 2–10, aqueous/organic extraction, ambient temperature), in contrast to deuterium labels placed on heteroatoms (O–D, N–D) or at alpha positions to carbonyls, which undergo rapid back-exchange . Paroxetine-d6, which often incorporates deuterium on the piperidine ring or benzodioxole methylene positions, may present differential exchange or chromatographic retention characteristics relative to the aromatic-ring-labeled d4 species .

Deuterium Stability
Class-level
Aromatic C–D bonds on 4-fluorophenyl ring; negligible H/D back-exchange
Supports consistent IS signal in extended analytical runs and sample storage.
Class-level inference from isotope chemistry; direct comparative exchange study not provided.
Deuterium Exchange Isotopic Stability Method Robustness

Multi-Analyte Quantification in Clinical TDM

In a validated LC-MS/MS method for simultaneous determination of olanzapine and paroxetine in human serum, Paroxetine-d4 was employed as the internal standard, with olanzapine-d3 serving as the IS for olanzapine [1]. The method achieved a linear calibration range of 0.5–250 μg/L for paroxetine (R² = 0.9981), with inter-day and intra-day RSD less than 12.68% across four concentration levels, and extraction recoveries exceeding 67.63% [1]. MRM transitions used were m/z 330.1→192.1 for paroxetine and m/z 334.1→196.1 for paroxetine-d4 [1].

Multi-Analyte LC-MS/MS
Cross-study
Serum range 0.5–250 μg/L; R²=0.9981; RSD <12.68%
Demonstrates cross-matrix suitability for plasma and serum research matrices.
Method validation context; IS supports multi-analyte panels in research PK monitoring.
Therapeutic Drug Monitoring Multi-Analyte LC-MS/MS Clinical Bioanalysis

Procurement and Supply Availability

rac-Paroxetine-d4 Hydrochloride is commercially available from multiple established suppliers including TargetMol (Catalog No. TMID-0042), Pharmaffiliates (Catalog No. PA STI 071530), Santa Cruz Biotechnology, and GLPBio, among others [1]. Current procurement pricing as of 2026 for 1 mg quantities ranges from approximately $324 to $825 USD, with availability in stock or within 7–10 days depending on supplier . In comparison, Paroxetine-d6 hydrochloride is priced from approximately €213 for similar quantities but may have more limited supplier diversity and regional availability [2]. The d4 variant benefits from broader commercial accessibility due to its established use as a reference standard across multiple pharmacopeial impurity and analytical method contexts.

Supply Availability
Reported
Multiple suppliers; 1 mg price range $324–$825
Reduces procurement risk; d4 variant offers broader supplier base than d6.
Pricing subject to region and quantity; research-use-only procurement.
Procurement Isotopic Internal Standard Supply Chain

Use Cases for rac-Paroxetine-d4 Hydrochloride


Generic Paroxetine BA/BE Studies

rac-Paroxetine-d4 Hydrochloride is the recommended internal standard for LC-MS/MS quantification of paroxetine in human plasma during BA/BE studies. The validated method described by Tran et al. (2026) using paroxetine-d4 as IS achieved linearity from 0.05 to 20 ng/mL with accuracy 85–115% and total run time of 2.5 minutes, meeting regulatory requirements for pharmacokinetic sample analysis [1]. The d4-labeled IS corrects for extraction and ionization variability, enabling reliable determination of Cmax, AUC, and Tmax parameters across large subject cohorts.

Paroxetine TDM in Clinical Psychiatry

For clinical laboratories performing TDM of paroxetine to guide antidepressant therapy, rac-Paroxetine-d4 Hydrochloride enables accurate quantification in serum across the clinically relevant range of 0.5–250 μg/L [1]. The method utilizing paroxetine-d4 has been validated for simultaneous analysis with olanzapine, demonstrating the IS's compatibility with multi-analyte panels and its robustness in high-throughput clinical environments where serum rather than plasma may be the preferred matrix [1].

CYP2D6 Drug-Drug Interaction Method Validation

In pharmacokinetic studies evaluating paroxetine as a CYP2D6 inhibitor probe or assessing DDI risk with co-administered CYP2D6 substrates, accurate and precise paroxetine quantification is essential. rac-Paroxetine-d4 Hydrochloride provides a stable isotope-labeled IS that compensates for matrix effects across diverse patient populations and sample handling conditions [1][2]. The aromatic ring labeling ensures minimal deuterium exchange, maintaining IS signal integrity over extended analytical batches typical of large clinical pharmacology studies .

Impurity Profiling Reference Standard

While primarily intended as a bioanalytical internal standard, rac-Paroxetine-d4 Hydrochloride also serves as a characterized reference material for mass spectrometric identification of paroxetine-related impurities. Suppliers including Pharmaffiliates and Cato Research provide this compound with comprehensive Certificates of Analysis (COA) that include NMR, MS, HPLC, and isotopic purity data, supporting its use in analytical method development, ANDA/DMF submissions, and quality control applications where traceability to a well-characterized standard is required [1][2].

Application
Selection Property
Validation Focus
Paroxetine bioanalysis in plasma research matrices
Stable isotope-labeled internal standard with non-exchangeable labeling
Accuracy and precision in validated LC-MS/MS methods
Research PK monitoring in serum matrices
Cross-matrix suitability (plasma/serum) demonstrated
Matrix effect correction and multi-analyte panel compatibility
CYP2D6 drug interaction study support
Stable isotopic performance over extended batch runs
Deuterium retention and signal integrity in large PK studies
Impurity characterization by mass spectrometry
Characterized reference material with comprehensive COA
Traceability for analytical method development and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-Paroxetine-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.